tert-Butyl (2-hydroxy-1-(p-tolyl)ethyl)carbamate
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Overview
Description
Tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly notable for its applications in pharmaceutical research and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxy-1-(4-methylphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of a chloro compound.
Scientific Research Applications
Tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are required .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
Tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate is unique due to its specific structure, which includes a tert-butyl carbamate group and a hydroxyl-substituted phenyl ring. This combination provides distinct reactivity and stability, making it particularly useful in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(4-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10-5-7-11(8-6-10)12(9-16)15-13(17)18-14(2,3)4/h5-8,12,16H,9H2,1-4H3,(H,15,17) |
InChI Key |
BJFJMBLGSFTILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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